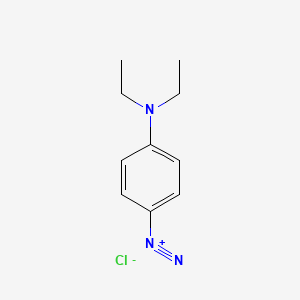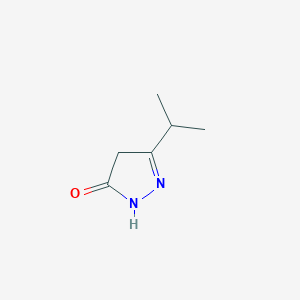
3-isopropyl-1H-pyrazol-5(4H)-one
Overview
Description
3-Isopropyl-1H-pyrazol-5(4H)-one, also known as IPP or 3-IPPy, is a heterocyclic compound with a pyrazole ring structure. It is a colorless solid that is soluble in many organic solvents. IPP has a broad range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. It is also used as a building block for more complex molecules.
Scientific Research Applications
Synthesis of Heterocyclic Ketene Aminal Derivatives
- Application : 3-Isopropyl-1H-pyrazol-5(4H)-one is used in the synthesis of heterocyclic ketene aminal (HKA) derivatives. This involves a one-pot, three-component synthesis combining HKAs, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane. This method is highly efficient and environmentally benign, making it suitable for large-scale synthesis and drug discovery applications (Yu et al., 2013).
Structural Analysis and Differentiation
- Application : The compound plays a role in structural analysis and differentiation of pyrazole derivatives. This is particularly useful in distinguishing between 3- and 5-amino-isomers of 1H-pyrazolamines, aiding in the accurate identification of various derivatives (Ege & Franz, 1984).
Drug Discovery and Biological Properties
- Application : In drug discovery, derivatives of 3-Isopropyl-1H-pyrazol-5(4H)-one are synthesized and evaluated for their biological properties. These include antioxidant, anti-breast cancer, and anti-inflammatory properties, with molecular docking studies showing effective interaction with enzymes related to inflammation and breast cancer (Thangarasu et al., 2019).
Structural Studies and Tautomer Prediction
- Application : The structure of various N-unsubstituted pyrazoles, including 3-Isopropyl-1H-pyrazol-5(4H)-one, has been extensively studied using X-ray crystallography, multinuclear NMR, and DFT calculations. This aids in predicting tautomers and tetrameric structures in the absence of X-ray structures (Claramunt et al., 2006).
Synthesis of Functionalized Pyrazoles
- Application : This compound is central to the synthesis of pyrazoles with functionalized side chains. It's instrumental in forming various derivatives that have potential applications in ligand formation and biological studies (Grotjahn et al., 2002).
Electrocatalyzed Transformation
- Application : It is used in the electrocatalyzed transformation to synthesize dihydropyrano[2,3-c]pyrazole derivatives. This synthesis is carried out in an eco-friendly medium, highlighting its role in green chemistry (Vafajoo et al., 2015).
properties
IUPAC Name |
3-propan-2-yl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4(2)5-3-6(9)8-7-5/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQHEVSBIIZUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593782 | |
| Record name | 5-(Propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-1H-pyrazol-5(4H)-one | |
CAS RN |
29211-67-4 | |
| Record name | 5-(Propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





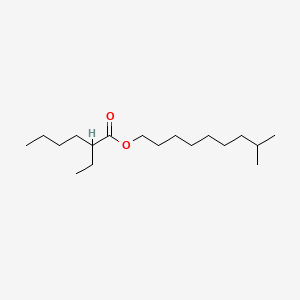

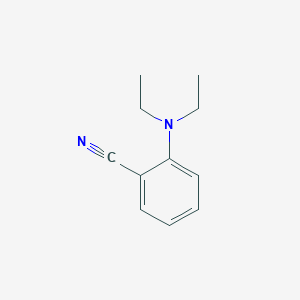
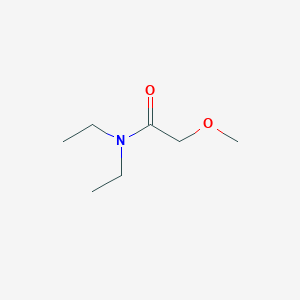

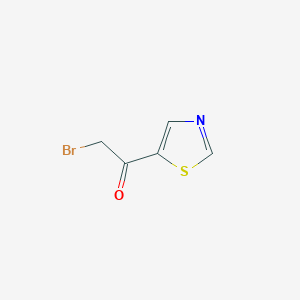

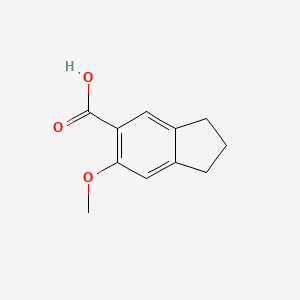
![N-[4-(Trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B1612035.png)
